Cas no 1804697-31-1 (5-(Aminomethyl)-4-cyano-3-(difluoromethyl)pyridine-2-acetonitrile)

5-(Aminomethyl)-4-cyano-3-(difluoromethyl)pyridine-2-acetonitrile 化学的及び物理的性質
名前と識別子
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- 5-(Aminomethyl)-4-cyano-3-(difluoromethyl)pyridine-2-acetonitrile
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- インチ: 1S/C10H8F2N4/c11-10(12)9-7(4-15)6(3-14)5-16-8(9)1-2-13/h5,10H,1,3,14H2
- InChIKey: UGQYGGHASOAHGA-UHFFFAOYSA-N
- ほほえんだ: FC(C1C(CC#N)=NC=C(CN)C=1C#N)F
計算された属性
- 水素結合ドナー数: 1
- 水素結合受容体数: 6
- 重原子数: 16
- 回転可能化学結合数: 3
- 複雑さ: 326
- 疎水性パラメータ計算基準値(XlogP): -0.3
- トポロジー分子極性表面積: 86.5
5-(Aminomethyl)-4-cyano-3-(difluoromethyl)pyridine-2-acetonitrile 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
Alichem | A029040453-1g |
5-(Aminomethyl)-4-cyano-3-(difluoromethyl)pyridine-2-acetonitrile |
1804697-31-1 | 97% | 1g |
$1,445.30 | 2022-04-01 |
5-(Aminomethyl)-4-cyano-3-(difluoromethyl)pyridine-2-acetonitrile 関連文献
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Felcia Lai,Jonathan J. Du,Linda Váradi,Daniel Baker,Paul W. Groundwater,Jacob Overgaard,James A. Platts,David E. Hibbs Phys. Chem. Chem. Phys., 2016,18, 28802-28818
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Yi-Fei Sun,Yi-Yang Wu,Ya-Qian Zhang,Jian-Hui Li,Yu Luo,Yi-Xiang Shi,Bin Hua,Jing-Li Luo Chem. Commun., 2016,52, 13687-13690
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5-(Aminomethyl)-4-cyano-3-(difluoromethyl)pyridine-2-acetonitrileに関する追加情報
Introduction to 5-(Aminomethyl)-4-cyano-3-(difluoromethyl)pyridine-2-acetonitrile (CAS No. 1804697-31-1)
5-(Aminomethyl)-4-cyano-3-(difluoromethyl)pyridine-2-acetonitrile is a highly specialized organic compound that has garnered significant attention in the field of pharmaceutical and agrochemical research. This compound, identified by its unique Chemical Abstracts Service (CAS) number 1804697-31-1, represents a fascinating intersection of structural complexity and potential biological activity. Its molecular structure, featuring a pyridine core with substituents such as an aminomethyl group, a cyano group, and a difluoromethyl group, makes it a compelling candidate for further investigation in drug discovery and material science.
The pyridine moiety is a well-known pharmacophore in medicinal chemistry, often found in numerous therapeutic agents due to its ability to interact with biological targets such as enzymes and receptors. The presence of the aminomethyl group at the 5-position introduces a potential site for further functionalization, enabling the synthesis of more complex derivatives. This flexibility is particularly valuable in the development of novel compounds aimed at modulating biological pathways.
At the 4-position, the cyano group contributes to the electron-withdrawing nature of the molecule, which can influence its reactivity and binding properties. This feature is often exploited in medicinal chemistry to enhance interactions with biological targets or to modulate metabolic stability. Additionally, the difluoromethyl group at the 3-position is a common substitution pattern in drug candidates, known for its ability to improve metabolic stability, binding affinity, and overall pharmacokinetic properties.
The acetonitrile moiety at the 2-position further enhances the compound's solubility and reactivity, making it more amenable to various synthetic transformations. These structural features collectively contribute to the compound's potential as a building block for more complex molecules with therapeutic applications.
In recent years, there has been growing interest in leveraging computational methods and high-throughput screening to identify novel bioactive compounds. The structural motifs present in 5-(Aminomethyl)-4-cyano-3-(difluoromethyl)pyridine-2-acetonitrile align well with many successful drug candidates discovered through these approaches. For instance, studies have shown that pyridine derivatives can exhibit significant activity against various targets, including kinases and other enzymes involved in cancer progression.
One particularly notable area of research involves the use of pyridine-based compounds as inhibitors of protein-protein interactions (PPIs). PPIs are critical mediators of many cellular processes, and their dysregulation is often associated with diseases such as cancer and inflammation. The ability of 5-(Aminomethyl)-4-cyano-3-(difluoromethyl)pyridine-2-acetonitrile to modulate these interactions could open new avenues for therapeutic intervention. Recent advances in structure-based drug design have highlighted the potential of this compound class in developing selective PPI inhibitors.
Another exciting application lies in the field of agrochemicals. Pyridine derivatives are widely used as intermediates in the synthesis of herbicides, fungicides, and insecticides. The unique combination of functional groups in 5-(Aminomethyl)-4-cyano-3-(difluoromethyl)pyridine-2-acetonitrile suggests that it could serve as a versatile intermediate for developing novel agrochemicals with improved efficacy and environmental profiles.
The synthesis of this compound involves multi-step organic transformations that require careful optimization to ensure high yield and purity. Modern synthetic methodologies, including transition metal catalysis and flow chemistry, have been increasingly employed to streamline these processes. These advancements not only improve efficiency but also reduce waste, aligning with the growing emphasis on sustainable chemistry.
In conclusion,5-(Aminomethyl)-4-cyano-3-(difluoromethyl)pyridine-2-acetonitrile (CAS No. 1804697-31-1) represents a promising candidate for further exploration in pharmaceutical and agrochemical research. Its unique structural features and potential biological activities make it an attractive starting point for developing novel therapeutic agents and sustainable agricultural solutions. As research continues to uncover new applications for this compound class,5-(Aminomethyl)-4-cyano-3-(difluoromethyl)pyridine-2-acetonitrile is poised to play an important role in addressing some of today's most pressing scientific challenges.
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